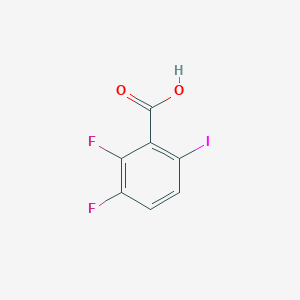

2,3-Difluoro-6-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZFCUDQWRXOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583114 | |

| Record name | 2,3-Difluoro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333780-75-9 | |

| Record name | 2,3-Difluoro-6-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333780-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of 2,3-Difluoro-6-iodobenzoic Acid

Foreword: The Strategic Value of 2,3-Difluoro-6-iodobenzoic Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the strategic incorporation of fluorine and iodine atoms into aromatic scaffolds is a cornerstone of molecular design. This compound is a highly valuable building block, prized for its unique electronic properties and versatile reactivity. The difluoro substitution pattern modulates the acidity and lipophilicity of the benzoic acid moiety, while the ortho-iodine atom serves as a versatile handle for a plethora of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This trifecta of functional groups makes it an indispensable precursor for the synthesis of complex molecules, including bioactive compounds and advanced materials.[1]

This guide provides an in-depth analysis of the principal synthetic strategies for obtaining this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to inform your experimental design and execution.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of this compound can be approached via two primary strategic pathways, each with its own set of advantages and challenges. The choice of strategy will ultimately depend on the availability of starting materials, scalability requirements, and the specific constraints of your laboratory setting.

Figure 2: Generalized workflow for the directed ortho-C-H iodination of 2,3-difluorobenzoic acid.

Experimental Protocol (Exemplary)

This protocol is a representative example based on established methods for the iridium-catalyzed ortho-iodination of benzoic acids. [2]Optimization may be required for the specific substrate.

-

Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add 2,3-difluorobenzoic acid (1.0 equiv.), [Cp*IrCl₂]₂ (2.5 mol%), and N-iodosuccinimide (NIS, 1.2 equiv.).

-

Solvent Addition: Add an appropriate solvent, such as 1,2-dichloroethane or hexafluoroisopropanol (HFIP), under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.

| Parameter | Recommended Condition | Causality and Field Insights |

| Catalyst | [Cp*IrCl₂]₂ or Pd(OAc)₂ | Iridium catalysts often exhibit higher selectivity for mono-iodination and can be more robust. Palladium catalysts are also effective but may require an oxidant. |

| Iodine Source | N-Iodosuccinimide (NIS) | NIS is an easy-to-handle, solid iodinating agent. Other sources like I₂ can also be used, sometimes in conjunction with an oxidant. |

| Solvent | 1,2-Dichloroethane (DCE), HFIP | HFIP has been shown to be a non-coordinating solvent that can promote C-H activation. [3] |

| Temperature | Room Temperature to 60 °C | The reaction is often efficient at room temperature, minimizing side reactions. |

Route 2: ortho-Metalation of 2,3-Difluoroiodobenzene followed by Carboxylation

This classical yet powerful approach relies on the generation of a potent organolithium intermediate, which is then quenched with carbon dioxide to install the carboxylic acid group.

Core Principle & Mechanistic Insight

The reaction is initiated by the deprotonation of 2,3-difluoroiodobenzene using a strong, non-nucleophilic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). [4][5]The regioselectivity of this deprotonation is crucial. The iodine atom, being large and polarizable, can stabilize an adjacent carbanion, while the ortho-fluorine atom significantly increases the acidity of the adjacent proton through a strong inductive effect. These combined effects strongly favor deprotonation at the C6 position.

The resulting aryllithium species is a powerful nucleophile that readily attacks the electrophilic carbon of carbon dioxide (typically introduced as dry ice or bubbled gas). [6]An acidic work-up then protonates the resulting lithium carboxylate to yield the final product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 5. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Butyllithium [chemeurope.com]

"2,3-Difluoro-6-iodobenzoic acid chemical properties"

An In-depth Technical Guide to 2,3-Difluoro-6-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound (CAS No. 333780-75-9) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in advanced organic synthesis.[] Its unique substitution pattern, featuring vicinal fluorine atoms, an iodine atom, and a carboxylic acid group, provides a trifecta of chemical utility. This guide offers a comprehensive overview of its chemical and physical properties, expected spectroscopic signatures, logical synthetic pathways, and key reactivity profiles. We will explore its applications as a versatile intermediate in medicinal chemistry and materials science, with a focus on its role in introducing fluorine-containing moieties and facilitating complex molecular construction via cross-coupling reactions. Safety and handling protocols are also detailed to ensure its proper use in a research setting.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and comparison with closely related isomers. The molecule's characteristics are dominated by the interplay between the electron-withdrawing fluorine atoms, the bulky and reactive iodine atom, and the acidic carboxylic acid group.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Comparative Data |

| CAS Number | 333780-75-9[] | 2,6-Difluoro-3-iodobenzoic acid: 229178-74-9[2][3] |

| Molecular Formula | C₇H₃F₂IO₂ | C₇H₃F₂IO₂[2] |

| Molecular Weight | 284.00 g/mol [2] | 284.00 g/mol [2] |

| Appearance | Expected to be an off-white to pale yellow solid | Solid[2] |

| Melting Point (°C) | Estimated: 130-150 | 2,6-Difluoro-3-iodobenzoic acid: 143-146 °C[2] 2-Fluoro-6-iodobenzoic acid: 123-126 °C |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and sparingly soluble in water. | 2,6-Difluorobenzoic acid is soluble in water.[4] |

| pKa | Estimated: ~2.5-3.0 (stronger acid than benzoic acid due to inductive effect of halogens) | N/A |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification. Based on the chemical structure, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 7.0-8.0 ppm). These signals would correspond to the two aromatic protons, appearing as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum should display seven distinct signals. The carboxyl carbon will be the most downfield (~165 ppm). The six aromatic carbons will have their chemical shifts significantly influenced by the attached substituents. The carbons bonded to fluorine (C2, C3) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). The carbon attached to iodine (C6) will be shielded relative to a C-H carbon.

-

¹⁹F NMR: Two distinct signals are expected, each coupled to the other and to adjacent protons, providing crucial structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of its functional groups.

Table 2: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad band due to hydrogen bonding |

| C-H (Aromatic) | 3000-3100 | Sharp, medium intensity stretch |

| C=O (Carbonyl) | 1680-1710 | Strong, sharp carbonyl stretch |

| C=C (Aromatic) | 1450-1600 | Multiple medium to strong bands |

| C-F (Aryl Fluoride) | 1200-1300 | Strong, characteristic stretch |

| C-O (Carboxylic Acid) | 1210-1320 | Stretch |

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step sequences starting from readily available fluorinated precursors. Its reactivity is governed by its three key functional sites.

Proposed Synthetic Pathway

A plausible synthetic route begins with the diazotization of a corresponding aniline precursor, a standard method for introducing iodine onto an aromatic ring.[5][6]

Protocol: Hypothetical Synthesis via Diazotization

-

Starting Material: 2-Amino-3,4-difluorobenzoic acid.

-

Step 1: Diazotization. Dissolve the starting aniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt intermediate.

-

Step 2: Iodination (Sandmeyer-type Reaction). In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Step 3: Work-up and Purification. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Core Reactivity

The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for selective chemical transformations.

// Main Molecule Mol [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Nodes Ester [label="Esterification\n(R-OH, H⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Amide Formation\n(R₂NH, Coupling Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)₂, Pd catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(Alkyne, Pd/Cu catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heck [label="Heck Coupling\n(Alkene, Pd catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Nodes Ester_Prod [label="Ester Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Amide_Prod [label="Amide Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki_Prod [label="Biaryl Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira_Prod [label="Aryl-Alkyne Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Heck_Prod [label="Aryl-Alkene Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Mol -> Ester [label="-COOH site"]; Ester -> Ester_Prod; Mol -> Amide [label="-COOH site"]; Amide -> Amide_Prod; Mol -> Suzuki [label="C-I site"]; Suzuki -> Suzuki_Prod; Mol -> Sonogashira [label="C-I site"]; Sonogashira -> Sonogashira_Prod; Mol -> Heck [label="C-I site"]; Heck -> Heck_Prod; } ` Caption: Reactivity map showing transformations at the carboxylic acid and aryl iodide sites.

-

Carboxylic Acid Group: This site readily undergoes standard transformations such as esterification (with alcohols under acidic catalysis) and amide bond formation (with amines using coupling agents like EDC or HATU).

-

Aryl Iodide Group: The carbon-iodine bond is the primary site for transition-metal-catalyzed cross-coupling reactions. This makes the molecule an invaluable partner for:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne conjugates.

-

Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

-

Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, activating the ring towards nucleophilic aromatic substitution (SNAr), although this is generally less common than cross-coupling at the iodine site.

Applications in Research and Drug Discovery

This compound is not an end-product but a high-value intermediate for constructing complex target molecules.

-

Medicinal Chemistry: Fluorine is a "super-hydrogen" in drug design. Introducing fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins by forming favorable interactions, and modulate physicochemical properties like lipophilicity (logP) and pKa.[7] This building block allows for the precise installation of a 2,3-difluorophenyl moiety. The iodine provides a handle for late-stage functionalization, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.[8]

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of organic electronics, liquid crystals, and advanced polymers. The high polarity of the C-F bond and the synthetic versatility of this molecule make it a candidate for creating novel materials with tailored electronic and physical properties.

Safety and Handling

As with all halogenated aromatic acids, proper safety precautions are mandatory. The following information is synthesized from safety data sheets (SDS) of structurally similar compounds.[4][9][10][11]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][9]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Handling: Avoid breathing dust.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10] Avoid contact with skin and eyes.

-

-

Storage:

Conclusion

This compound is a powerful and versatile chemical building block. Its value is derived from the strategic placement of three distinct functional groups that offer chemists a wide array of synthetic possibilities. While it is primarily an intermediate, its role is critical in the efficient and modular construction of complex molecules, particularly in the fields of drug discovery and materials science, where the introduction of fluorine and the ability to perform late-stage modifications are highly sought after.

References

- PubChem. (n.d.). 2,3,4,5-Tetrafluoro-6-iodobenzoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. National Center for Biotechnology Information.

- Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching.

- Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.

- Vibrational Spectroscopy. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.

- YouTube. (2022). Reaction on 2-iodobenzoic acid. Dr. Tanmoy Biswas.

- 001CHEMICAL. (n.d.). CAS No. 229178-74-9, 2,6-Difluoro-3-iodobenzoic acid.

- Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development.

- Green Chemistry. (2016). Mechanochemical catalytic oxidations in the solid state.

- European Journal of Medicinal Chemistry. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.

Sources

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 001chemical.com [001chemical.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2,3-Difluoro-6-iodobenzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Halogenated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and iodine into molecular scaffolds represents a cornerstone of rational drug design. Fluorine atoms, with their unique steric and electronic properties, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the iodo group serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions crucial for building molecular complexity. 2,3-Difluoro-6-iodobenzoic acid, a seemingly simple molecule, embodies this powerful synergy. Its trifunctionalized aromatic ring is a pre-organized scaffold, offering chemists a reliable and efficient starting point for the synthesis of complex, high-value molecules, particularly in the realm of targeted therapies such as kinase inhibitors. This guide provides a comprehensive technical overview of this pivotal building block, from its fundamental properties and synthesis to its application in pharmaceutical research.

Part 1: Core Compound Identification and Properties

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research and development.

-

Systematic Name: this compound

-

CAS Number: 333780-75-9

-

Molecular Formula: C₇H₃F₂IO₂

-

Molecular Weight: 284.00 g/mol

-

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These characteristics are critical for determining appropriate reaction conditions, purification methods, and formulation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Data not consistently available | - |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DCM) | Inferred |

| pKa | Data not available, expected to be acidic | Inferred |

Part 2: Synthesis and Chemical Reactivity

Rationale for Synthetic Strategy

The synthesis of polysubstituted benzene rings requires careful strategic planning to control regioselectivity. For this compound, a common and logical approach involves the introduction of the carboxyl and iodo groups onto a pre-existing difluorinated benzene core. A plausible and efficient method is the directed ortho-lithiation of 2,3-difluoroiodobenzene, followed by carboxylation. This strategy leverages the directing effect of the iodine atom and the reactivity of organolithium intermediates.

Experimental Protocol: Synthesis via Ortho-Lithiation

This protocol describes a representative, field-proven method for the gram-scale synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Core Reaction: Ortho-metalation of 1,2-difluoro-3-iodobenzene followed by quenching with carbon dioxide.

Step-by-Step Methodology:

-

Reactor Preparation: A multi-neck, flame-dried flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry, inert gas (Nitrogen or Argon) to ensure anhydrous conditions, which are critical to prevent the quenching of the highly reactive organolithium intermediate.

-

Solvent and Substrate: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by 2,3-difluoro-1-iodobenzene. The mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This low temperature is essential to control the exothermic lithiation reaction and prevent side reactions, such as decomposition of the organolithium species.

-

Lithiation: A solution of a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in a suitable solvent (e.g., hexanes) is added dropwise via the dropping funnel. The temperature must be carefully maintained below -70 °C during the addition. The strong base abstracts the proton at the 6-position, which is the most acidic proton due to the inductive effects of the adjacent fluorine and iodine atoms, forming the desired lithiated intermediate.

-

Carboxylation: After stirring the reaction mixture at low temperature for a period to ensure complete lithiation, solid carbon dioxide (dry ice) is added in excess. The dry ice should be crushed to increase its surface area. The highly nucleophilic organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

-

Quenching and Work-up: The reaction is allowed to slowly warm to room temperature. An aqueous solution of a strong acid, such as hydrochloric acid (HCl), is then added to protonate the carboxylate salt, precipitating the crude this compound.

-

Purification: The crude product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual water and inorganic salts, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield the final product of high purity.

Logical Flow of Synthesis:

Caption: Synthetic workflow for this compound.

Part 3: Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly valuable building block for the synthesis of complex pharmaceutical agents. The carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in drug molecules. The iodine atom is a key functionality for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Role as a Key Intermediate

While specific, publicly disclosed examples directly naming this compound in the synthesis of late-stage clinical candidates are limited, its utility can be inferred from its presence in patent literature as a synthetic intermediate. For instance, U.S. Patent US9062035B2 describes the use of this compound (CAS 333780-75-9) in the synthesis of novel triazole compounds investigated for their therapeutic potential. This underscores its role as a foundational scaffold upon which more complex target molecules are built.

Application in Kinase Inhibitor Synthesis (Illustrative Pathway)

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the target kinase. The unique substitution pattern of this compound makes it an ideal precursor for constructing such cores. The ortho-iodine allows for the strategic introduction of larger, often heterocyclic, groups that can form key hydrogen bonds and hydrophobic interactions within the kinase active site.

The diagram below illustrates a generalized synthetic pathway where this compound could be used to synthesize a hypothetical kinase inhibitor core.

Caption: Generalized pathway for kinase inhibitor synthesis.

Part 4: Safety, Handling, and Storage

Hazard Identification

Based on available Safety Data Sheet (SDS) information for CAS 333780-75-9, the compound should be handled with care in a laboratory setting.

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation of dust or vapors.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a potent and versatile building block in the arsenal of the modern medicinal chemist. Its pre-installed fluorine and iodine functionalities on a benzoic acid core provide a strategic advantage for the efficient synthesis of complex molecules. While its full potential continues to be explored, its documented use in patent literature confirms its value as a key intermediate in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

- Aaron Chemicals LLC. (n.d.). Safety Data Sheet for this compound.

- Fieldhouse, R. J., et al. (2015). U.S. Patent No. US9062035B2. U.S. Patent and Trademark Office.

Sources

An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of 2,3-Difluoro-6-iodobenzoic acid, a halogenated aromatic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

This compound (CAS RN®: 333780-75-9) is a substituted benzoic acid derivative featuring a unique substitution pattern of two fluorine atoms and one iodine atom on the phenyl ring.[1][2][3][][5][6] This arrangement of electron-withdrawing and sterically demanding substituents imparts specific chemical and physical properties that are of significant interest in the design of novel pharmaceuticals and functional materials. The presence of the iodo group provides a reactive handle for cross-coupling reactions, while the fluorine atoms can modulate the acidity, lipophilicity, and metabolic stability of the molecule. This guide will detail the available physical property data, outline experimental methodologies for their determination, and discuss the implications of these properties for practical applications.

Physicochemical Data Summary

A comprehensive search of available literature and chemical supplier databases reveals that while this compound is commercially available, detailed experimental data on its physical properties are not extensively published. The following table summarizes the available and predicted information.

| Property | Value | Source |

| CAS Number | 333780-75-9 | [1][2][3][][5][6] |

| Molecular Formula | C₇H₃F₂IO₂ | [2][5] |

| Molecular Weight | 283.9988 g/mol | [5] |

| Appearance | Solid (predicted) | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| Purity | 95% | [5] |

Structural and Spectroscopic Data

Chemical Structure

Caption: 2D structure of this compound.

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and iodine substituents. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will display distinct signals for the seven carbon atoms. The carbon atom of the carboxylic acid group will be the most downfield. The chemical shifts of the aromatic carbons will be influenced by the electronegativity and position of the fluorine and iodine atoms.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and various C-F, C-I, and aromatic C-H and C=C stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxylic acid group, iodine, and fluorine atoms.

Experimental Protocol: Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. The following is a standard and reliable protocol for its determination.

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

-

Reference standard with a known melting point (for calibration)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid tightly into the bottom. A sample height of 2-3 mm is ideal.

-

-

Apparatus Setup and Calibration:

-

Turn on the melting point apparatus and set the heating rate. For an unknown compound, a rapid heating rate can be used for a preliminary determination, followed by a slower rate (1-2 °C per minute) for an accurate measurement.

-

Calibrate the apparatus using a reference standard with a melting point close to the expected melting point of the sample.

-

-

Melting Point Determination:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Observe the sample through the magnifying lens as the temperature increases.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last crystal melts (the clear point).

-

The melting point is reported as the range between the onset and clear point temperatures.

-

-

Data Analysis and Reporting:

-

Repeat the measurement at least twice to ensure reproducibility.

-

Report the melting point range, for example, "m.p. 150-152 °C". A narrow melting range (1-2 °C) is indicative of a pure compound.

-

Caption: Workflow for Melting Point Determination.

Chemical Reactivity and Stability

Halogenated benzoic acids are generally stable crystalline solids under ambient conditions. However, the reactivity of this compound is largely dictated by the interplay of its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation. The iodine atom at the 6-position is susceptible to a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it a valuable building block in organic synthesis. A US patent describes the use of this compound in the synthesis of more complex molecules, highlighting its utility as a stable and reactive intermediate.[7]

Care should be taken to avoid strong reducing agents that could cleave the carbon-iodine bond. The compound should be stored in a cool, dry place, protected from light.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While comprehensive experimental data on its physical properties are currently limited in the public domain, this guide provides a summary of the available information and outlines standard methodologies for their determination. Further research to fully characterize this compound would be a valuable contribution to the chemical sciences.

References

- 2,3,4,5-Tetrafluoro-6-iodobenzoic acid. PubChem. (n.d.).

- This compound. abcr Gute Chemie. (n.d.).

- Fieldhouse, et al. (2015). U.S. Patent No. 2015/0051249 A1. Washington, DC: U.S.

- This compound. (n.d.).

- 2,6-Difluorobenzoic acid. PubChem. (n.d.).

- Method for preparing 2,3-difluoro-6-methoxybenzoic acid. (2016). CN105523921A.

- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (n.d.).

- The preparation method of 2,4- of one kind, bis- fluoro- 5- iodo-benzoic acids. (n.d.).

- Process for making 2-alkyl-3-hydroxybenzoic acids. (n.d.).

- Synthesis method of key intermediate of diatrizoic acid. (n.d.).

- Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Cheméo. (n.d.).

Sources

- 1. AB595006 | CAS 333780-75-9 – abcr Gute Chemie [abcr.com]

- 2. 333780-75-9 | MFCD07368093 | this compound [aaronchem.com]

- 3. arctomsci.com [arctomsci.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 333780-75-9・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Safe Handling of 2,3-Difluoro-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Identification and Risk Profile

Based on the hazard profiles of similar halogenated benzoic acids, 2,3-Difluoro-6-iodobenzoic acid should be treated as a hazardous substance. The primary concerns are its potential for irritation and harm upon ingestion.

Anticipated Hazards:

-

Skin Irritation: Expected to cause skin irritation upon contact.[3][4][5][6]

-

Serious Eye Irritation: Likely to cause serious eye irritation or damage.[3][4][5][6]

-

Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as a dust.[2][3][4]

-

Harmful if Swallowed: Acute oral toxicity is a potential concern.[3][6][7]

Hazard Classification Summary (Predicted)

| Hazard Class | Category | GHS Hazard Statement | Source (Analogue) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3][4] |

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

A robust safety plan relies on the hierarchy of controls to minimize exposure. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of Controls, from most to least effective.

Causality in Practice:

-

Engineering Controls: The primary method for mitigating risk is to handle this compound within a certified chemical fume hood or a powder containment enclosure.[8][9] This prevents the inhalation of dust and contains any potential spills.

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[10] Clearly designate areas for its storage and use. Ensure all personnel are trained on the specific hazards and emergency procedures. Do not eat, drink, or smoke in areas where this chemical is handled.[3][4][6][8]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Section 3: Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical to prevent direct contact.

Recommended PPE:

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[1][9][11] | Protects against splashes and airborne dust particles causing serious eye irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and subsequent irritation.[1][10][11] |

| Skin and Body | A lab coat and, if necessary, an apron.[1][10][11] | Protects skin from accidental contact. |

| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if dust cannot be controlled by engineering means.[8][10][11] | Prevents inhalation and respiratory tract irritation. |

Section 4: Handling, Storage, and Stability

Safe Handling Protocol:

-

Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.

-

Weighing: If weighing the solid, do so within a ventilated enclosure or fume hood to prevent dust generation.

-

Contact Avoidance: Avoid all personal contact, including inhalation of dust.[3][4]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][3][4][6] Contaminated clothing should be removed and laundered before reuse.[3][4]

Storage Requirements:

-

Store in a tightly closed, properly labeled container.[1][3][4][9]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][10]

-

Consider storing under an inert atmosphere, as some related compounds are light or moisture sensitive.[8][11]

Stability and Reactivity:

-

Stability: The compound is expected to be stable under normal storage conditions.[5][7][11]

-

Reactivity: Avoid contact with strong oxidizing agents and strong bases.[1][10]

-

Hazardous Decomposition Products: Upon combustion, it may release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[2][11][12]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3] |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water.[3][10] If irritation occurs, seek medical attention.[3][4][5] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][10][12] Seek medical attention.[1][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][6][8] Seek immediate medical attention or contact a poison control center.[1][3][6][9] |

Accidental Release Measures (Spill Response):

Caption: Step-by-step workflow for managing a spill.

Spill Cleanup Protocol:

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3][4] Use an inert absorbent material like sand or vermiculite for larger spills.[3]

-

Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[1][3][4]

Section 6: Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical powder, or foam.[3][12]

-

Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[3][4] Combustion can produce hazardous gases like carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen fluoride.[2][11][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[2][3][4][11]

References

- AFG Bioscience. Safety Data Sheet: 4,5-Difluoro-2-iodobenzoic acid.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.no [fishersci.no]

- 12. fishersci.no [fishersci.no]

A Technical Guide to the Spectral Analysis of 2,3-Difluoro-6-iodobenzoic Acid

This guide provides a detailed technical overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-Difluoro-6-iodobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to offer a comprehensive analytical framework for this compound. In the absence of publicly available experimental spectra, this guide serves as a robust predictive reference.

Introduction

This compound is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring multiple electronegative substituents on a benzene ring, gives rise to distinct spectral characteristics. A thorough understanding of its NMR, IR, and MS profiles is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in chemical reactions. This guide provides a predictive analysis of these spectral features, grounded in the fundamental principles of spectroscopy and comparative data from analogous structures.

Molecular Structure and Key Features

The unique substitution pattern of this compound dictates its electronic and magnetic environment, which in turn governs its spectroscopic behavior. The interplay of the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the bulky, polarizable iodine atom, creates a rich and informative spectral landscape.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei like ¹⁹F. The predicted NMR data for this compound are presented below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the adjacent substituents. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-4 | 7.2 - 7.4 |

| H-5 | 7.0 - 7.2 |

| -COOH | 10.0 - 13.0 |

Note: Predicted chemical shifts are relative to TMS in a non-polar deuterated solvent like CDCl₃. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine and iodine atoms, with carbon atoms directly bonded to these halogens showing characteristic shifts. The carbonyl carbon of the carboxylic acid will resonate at a significantly downfield position.[1]

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~95 (d) |

| C-2 | ~155 (dd) |

| C-3 | ~150 (dd) |

| C-4 | ~120 (d) |

| C-5 | ~125 (d) |

| C-6 | ~135 |

| -COOH | 165 - 170 |

Note: Predicted chemical shifts are relative to TMS. The multiplicities and coupling constants arise from coupling with ¹⁹F nuclei.

Predicted ¹⁹F NMR Data

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds.[2][3] Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling between the two fluorine nuclei (⁴JFF) will be characteristic.

| Predicted ¹⁹F NMR Data | |

| Fluorine | Predicted Chemical Shift (ppm) |

| F-2 | -110 to -130 |

| F-3 | -135 to -155 |

Note: Predicted chemical shifts are relative to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

| Predicted IR Absorption Data | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic acid) | 3300 - 2500 |

| C-H (Aromatic) | 3100 - 3000 |

| C=O (Carboxylic acid) | 1710 - 1680 |

| C=C (Aromatic) | 1600 - 1450 |

| C-O (Carboxylic acid) | 1320 - 1210 |

| C-F (Aryl fluoride) | 1250 - 1100 |

| C-I (Aryl iodide) | ~600 - 500 |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state.[4][5] The strong C=O absorption is also a key diagnostic peak.[6] The C-F and C-I stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for such analysis.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 284, corresponding to the molecular weight of this compound. The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.[7]

| Predicted Mass Spectrum Data | |

| m/z | Predicted Fragment |

| 284 | [C₇H₃F₂IO₂]⁺ |

| 267 | [C₇H₂F₂IO]⁺ |

| 239 | [C₆H₃F₂I]⁺ |

| 157 | [C₇H₃F₂O₂]⁺ |

| 127 | [I]⁺ |

| 112 | [C₆H₃F₂]⁺ |

The fragmentation is likely to proceed via the loss of the hydroxyl and carboxyl groups, as well as the iodine atom, leading to the characteristic fragments listed above.[8][9]

Experimental Protocols

NMR Spectroscopy Sample Preparation

Caption: Workflow for NMR sample preparation and data acquisition.

IR Spectroscopy Sample Preparation (KBr Pellet Method)

Caption: Workflow for IR sample preparation (KBr pellet) and data acquisition.

Mass Spectrometry Sample Introduction (Direct Infusion ESI)

Caption: Workflow for MS sample introduction and data acquisition.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of this compound. The presented NMR, IR, and MS data, while predictive, are based on sound spectroscopic principles and data from structurally related compounds. This information serves as a valuable resource for the identification and characterization of this molecule in various research and development settings. Experimental verification of these predictions is encouraged to further validate and refine our understanding of this compound's spectroscopic properties.

References

- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. URL

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. URL

- Halogen Fragment

- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. URL

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- Supplementary Inform

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. URL

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...

- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting... Doc Brown's Chemistry. URL

- mass spectra - fragmentation p

- Organic Compounds Containing Halogen

- CASPRE - 13C NMR Predictor. CASPRE. URL

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. URL

- Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. URL

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. URL

- Mass Spectrometric Analysis. Aromatic Halogenated Compounds.

- Mass Spectrometry - Fragmentation P

- CAS NO. 333780-75-9 | this compound | Catalog AG-AG00CJ2Q. Arctom Scientific. URL

- CAS 333780-75-9 this compound. BOC Sciences. URL

- This compound. CymitQuimica. URL

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. URL

- Predict 13C carbon NMR spectra. NMRDB.org. URL

- IR spectra prediction. Cheminfo.org. URL

- Benzoic acid. National Institute of Standards and Technology. URL

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. URL

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). St. Francis Xavier University. URL

- Interpretation of mass spectra. University of Arizona. URL

- Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8).

- 2-Fluoro-6-iodobenzoic acid 97%. Sigma-Aldrich. URL

- 2,4-difluoro-6-iodobenzoic acid. Sigma-Aldrich. URL

- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. URL

- Predict 1H proton NMR spectra. NMRDB.org. URL

- 2,3-Difluoro-6-methoxybenzoic acid. SpectraBase. URL

- Predict 1H NMR spectra. Cheminfo.org. URL

- Table of Characteristic IR Absorptions. University of Colorado Boulder. URL

- IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

- New Frontiers and Developing Applications in 19F NMR.

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

"synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid"

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-iodobenzoic Acid from 2-Amino-6-fluorobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-6-iodobenzoic acid, a valuable fluorinated building block in medicinal chemistry and organic synthesis. The core of this transformation relies on the Sandmeyer reaction, a robust and widely utilized method for converting primary aromatic amines into aryl halides. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and emphasizes the critical safety considerations inherent to the diazotization process. The content is tailored for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices to ensure procedural success and safety.

Introduction: Significance of 2-Fluoro-6-iodobenzoic Acid

Halogenated benzoic acids are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. 2-Amino-6-fluorobenzoic acid serves as a key starting material for creating various organic compounds, including the target of this guide, 2-fluoro-6-iodobenzoic acid.[1] This target molecule, with its ortho-fluoro and ortho-iodo substituents, presents a unique scaffold for further chemical elaboration. The distinct electronic properties and steric environment created by these halogens can be leveraged in cross-coupling reactions and the development of novel bioactive compounds. The synthesis route from 2-amino-6-fluorobenzoic acid is a classic example of aromatic functional group interconversion, a cornerstone of modern synthetic chemistry.[1]

The Core Transformation: A Mechanistic Deep Dive into the Sandmeyer Reaction

The conversion of the amino group in 2-amino-6-fluorobenzoic acid to an iodo group is achieved via a Sandmeyer-type reaction. This process is a cornerstone of aromatic chemistry, enabling substitution patterns that are often impossible through direct electrophilic substitution.[2][3] The reaction proceeds through two fundamental stages: the formation of a diazonium salt, followed by its subsequent displacement with an iodide anion.

Stage 1: Diazotization

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[4] This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][6]

The key mechanistic steps are:

-

Formation of the Nitrosating Agent : The strong acid protonates sodium nitrite to form nitrous acid (HNO₂), which is then further protonated and dehydrates to yield the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.

-

Proton Transfers & Dehydration : A series of proton transfers and the elimination of a water molecule result in the formation of the aryl diazonium salt.

This entire process must be conducted at low temperatures (typically 0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures or if isolated in a dry state.[7][8]

Stage 2: Iodide Substitution

Once the aryl diazonium salt is formed, it becomes a superb leaving group (−N₂). The introduction of an iodide source, typically potassium iodide (KI) or sodium iodide (NaI), facilitates the substitution.[9][10]

The mechanism for this stage involves:

-

Nucleophilic Attack : The iodide ion (I⁻) acts as a nucleophile, attacking the carbon atom bearing the diazonium group.

-

Elimination of Nitrogen Gas : This attack leads to the irreversible loss of dinitrogen (N₂), a thermodynamically very stable molecule, which drives the reaction to completion.

-

Formation of Aryl Iodide : The result is the formation of the desired 2-fluoro-6-iodobenzoic acid.

Notably, while many Sandmeyer reactions (for introducing -Cl, -Br, or -CN) require a copper(I) salt as a catalyst, the formation of aryl iodides proceeds efficiently without it.[9] The iodide ion is a sufficiently strong nucleophile to effect the substitution directly.

Visualizing the Reaction Pathway

Caption: Workflow of the Sandmeyer reaction for iodination.

Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount (Example) | Moles (mmol) | Notes |

| 2-Amino-6-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 5.00 g | 32.2 | Starting material |

| Concentrated HCl (37%) | HCl | 36.46 | 10 mL | ~120 | To form the amine salt and catalyze diazotization |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.45 g | 35.5 | Use a slight excess (~1.1 eq) |

| Potassium Iodide | KI | 166.00 | 8.02 g | 48.3 | Use an excess (~1.5 eq) |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - | To quench excess iodine during workup |

| Deionized Water | H₂O | 18.02 | ~200 mL | - | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

| Starch-Iodide Paper | - | - | As needed | - | To test for excess nitrous acid |

Step-by-Step Procedure

-

Amine Salt Formation : In a 250 mL beaker, combine 2-amino-6-fluorobenzoic acid (5.00 g, 32.2 mmol) with deionized water (25 mL). While stirring, slowly add concentrated hydrochloric acid (10 mL). Stir until a clear solution or a fine slurry of the hydrochloride salt is formed.

-

Cooling : Place the beaker in an ice-salt bath and cool the mixture to between 0 °C and 5 °C with vigorous stirring. It is crucial to maintain this temperature throughout the next step.

-

Diazotization : Dissolve sodium nitrite (2.45 g, 35.5 mmol) in deionized water (10 mL) in a separate flask. Using a dropping funnel, add this sodium nitrite solution dropwise to the cold amine salt slurry over 20-30 minutes. The rate of addition should be controlled to keep the temperature below 5 °C.[7]

-

Monitoring : After the addition is complete, continue stirring in the ice bath for another 30 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate dark blue-black color indicates excess nitrous acid. If the test is negative, a small amount of additional NaNO₂ solution may be needed. It is important to avoid a large excess.[7][8]

-

Iodide Addition : In a separate 500 mL beaker, dissolve potassium iodide (8.02 g, 48.3 mmol) in deionized water (20 mL). Slowly and carefully, add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will occur.

-

Decomposition : Once the addition is complete, allow the mixture to warm to room temperature and then gently heat it on a water bath at 50-60 °C for approximately 1 hour, or until the evolution of nitrogen gas ceases. A dark-colored precipitate should form.

-

Workup : Cool the mixture to room temperature. Add a small amount of solid sodium thiosulfate (or a saturated solution) portion-wise until the dark color of iodine fades to a tan or off-white precipitate.

-

Isolation & Purification : Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-fluoro-6-iodobenzoic acid as a solid.[10]

Critical Safety Considerations: Handling Diazonium Salts

The diazotization reaction is associated with significant hazards, primarily due to the thermal instability of diazonium salts.[6] In their solid, dry state, many diazonium salts are dangerously explosive and sensitive to shock, friction, and heat.[7][8] Adherence to strict safety protocols is non-negotiable.

The Cardinal Rules for Diazotization Safety: [7][8][11]

-

Temperature Control is Paramount : Always keep the reaction temperature below 5 °C during the formation of the diazonium salt. Runaway reactions can occur at higher temperatures.

-

Never Isolate the Diazonium Salt : The procedure is designed to use the diazonium salt in situ. Do not attempt to isolate it from the solution unless you are following a specific protocol for creating stabilized salts and are equipped with the necessary safety shields and remote handling equipment.

-

Use Stoichiometric Nitrite : Use only a slight excess of sodium nitrite. A large excess can lead to unwanted side reactions and increase safety risks.

-

Ensure Proper Venting : The reaction releases nitrogen gas, which can cause pressure buildup in a closed system. Always perform the reaction in an open or vented vessel.

-

Quench Residual Reagents : Before workup and disposal, any remaining diazonium salts or nitrous acid should be safely quenched.

-

Use Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate gloves. Conduct the entire procedure within a chemical fume hood.[12]

Product Characterization

Verifying the identity and purity of the final product is a critical step.

-

Physical Properties : 2-Fluoro-6-iodobenzoic acid is typically a yellow to light brown powder or crystalline solid.[13]

-

Melting Point : The reported melting point is in the range of 123-126 °C.[13][14] A sharp melting point within this range is indicative of high purity.

-

Spectroscopic Analysis :

-

NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The number of signals, their chemical shifts, and coupling patterns will confirm the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy : Expect to see characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and vibrations corresponding to the C-F and C-I bonds.

-

Mass Spectrometry (MS) : This will confirm the molecular weight of the compound (266.01 g/mol ).[14][15]

-

Conclusion

The synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid via the Sandmeyer reaction is a reliable and effective transformation. Success hinges on a solid understanding of the reaction mechanism and, most importantly, a rigorous adherence to safety protocols, particularly concerning temperature control during the diazotization step. By following the detailed guidelines and expert insights provided in this document, researchers can confidently and safely perform this valuable synthetic conversion.

References

[9] Sandmeyer Reaction | NROChemistry. Available from: [16] Sandmeyer reaction - Grokipedia. Available from: [5] Sandmeyer Reaction - GeeksforGeeks. (2025-07-23). Available from: [7] Reactive Chemical Hazards of Diazonium Salts - ResearchGate. (2025-08-06). Available from: [6] Chemistry Diazotization Reaction - sathee jee. Available from: [2] Sandmeyer Reaction Mechanism - BYJU'S. Available from: [3] Sandmeyer Reaction Mechanism - Adda247. (2023-09-24). Available from: [8] Reactive Chemical Hazards of Diazonium Salts. (2015-09-08). Available from: [11] A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Publications. (2020-08-28). Available from: [17] 2-Fluoro-6-iodobenzoic acid - SpectraBase. Available from: [12] Diazo Safety Data Sheet 08 March 2018 - IKONICS. (2018-03-08). Available from: [15] 111771-08-5 | 2-Fluoro-6-iodobenzoic acid - ChemScene. Available from: [14] 2-Fluoro-6-iodobenzoic acid 97 111771-08-5 - Sigma-Aldrich. Available from: [13] 2-FLUORO-6-IODOBENZOIC ACID | 111771-08-5 - ChemicalBook. (2025-07-24). Available from: [10] Preparation of 2-iodobenzoic acid - Texium. (2018-03-21). Available from: [4] Diazotisation - Organic Chemistry Portal. Available from: [1] Cas 434-76-4,2-Amino-6-fluorobenzoic acid - LookChem. Available from: 2-Amino-6-fluorobenzoic acid 98 434-76-4 - Sigma-Aldrich. Available from:

Sources

- 1. lookchem.com [lookchem.com]

- 2. byjus.com [byjus.com]

- 3. Sandmeyer Reaction Mechanism - [adda247.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 10. texiumchem.com [texiumchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ikonics.com [ikonics.com]

- 13. 2-FLUORO-6-IODOBENZOIC ACID | 111771-08-5 [chemicalbook.com]

- 14. 2-氟-6-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. chemscene.com [chemscene.com]

- 16. grokipedia.com [grokipedia.com]

- 17. spectrabase.com [spectrabase.com]

A Technical Guide to the Solubility of 2,3-Difluoro-6-iodobenzoic Acid: Theoretical Foundations, Experimental Determination, and Predictive Approaches

Introduction: The Significance of Halogenated Benzoic Acids in Modern Drug Discovery

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as vital building blocks in the synthesis of a vast array of pharmacologically active agents. The strategic incorporation of halogen atoms, particularly fluorine and iodine, onto the aromatic scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Conversely, the larger iodine atom can introduce specific steric interactions, act as a handle for further chemical modifications, and is often found in potent enzyme inhibitors.

2,3-Difluoro-6-iodobenzoic acid (CAS No. 333780-75-9) is a prime example of such a strategically halogenated intermediate. Its unique substitution pattern offers a combination of electronic and steric features that make it a valuable precursor in the synthesis of novel therapeutics. However, the successful application of this and similar compounds in drug development pipelines is fundamentally dependent on a thorough understanding of their solubility.[1] Solubility dictates not only the feasibility of synthetic reactions but also critical downstream processes such as formulation, bioavailability, and ultimately, the therapeutic efficacy of the final drug product.

This in-depth technical guide addresses the solubility of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand, predict, and experimentally determine its solubility. We will delve into the theoretical underpinnings of solubility for halogenated aromatic acids, provide detailed, self-validating experimental protocols, and explore modern predictive models that can accelerate research and development.

Theoretical Considerations: What Governs the Solubility of this compound?

The solubility of a crystalline organic compound like this compound is a complex interplay between its solid-state properties and its interactions with the solvent. The overall process can be conceptualized as two main energetic steps: the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules.[2][3]

The Role of the Crystal Lattice

For a molecule to dissolve, it must overcome the cohesive forces that hold it in a crystalline solid state. This is quantified by the lattice energy , which is the energy released upon the formation of one mole of the crystalline compound from its gaseous ions.[4] A higher lattice energy corresponds to a more stable crystal and, generally, lower solubility. The lattice energy is influenced by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the carboxylic acid moiety will be a primary driver of hydrogen bonding, leading to the formation of stable dimers in the solid state. The fluorine and iodine substituents will also contribute to dipole-dipole and van der Waals interactions.

Impact of Halogen Substituents on Acidity and Solvation

The electronic properties of the substituents on the benzoic acid ring play a crucial role in determining its acidity (pKa) and its interaction with solvents.

-

Inductive Effects : Both fluorine and iodine are more electronegative than hydrogen and exert an electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[5][6] Generally, the strength of the inductive effect decreases with distance from the carboxyl group.

-

Resonance Effects : Halogens can also exert a resonance effect. While fluorine can donate electron density to the ring through resonance (+R), its inductive effect typically dominates.

-

The "Ortho Effect" : The presence of substituents at the ortho position (like the 6-iodo group) can lead to steric hindrance, which may force the carboxyl group out of the plane of the benzene ring. This can disrupt resonance stabilization of the carboxylate anion and affect the molecule's acidity and interaction with solvent molecules.

The interplay of these effects for this compound suggests it will be a stronger acid than benzoic acid. This is a critical factor for its pH-dependent solubility in aqueous media.

Solvent Properties and Solute-Solvent Interactions

The adage "like dissolves like" is a useful starting point. The solubility of this compound will be highly dependent on the properties of the solvent, including:

-

Polarity : Polar solvents will be more effective at solvating the polar carboxylic acid group.

-

Hydrogen Bonding Capacity : Solvents that can act as hydrogen bond donors or acceptors will interact favorably with the solute.

-

Dielectric Constant : A higher dielectric constant can help to overcome the electrostatic forces between the solute molecules.

Based on its structure, this compound is expected to have limited solubility in non-polar solvents like hexanes and higher solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in polar protic solvents like alcohols.

Predictive Approaches to Solubility Estimation

Given the lack of readily available experimental data, computational models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

Thermodynamic and Machine Learning Models

Recent advances in computational chemistry have led to the development of sophisticated models for solubility prediction. These methods often use a thermodynamic cycle that combines machine learning predictions for key physical properties like the activity coefficient, enthalpy of fusion, and melting point.[1][7][8][9] These models can predict solubility in a wide range of solvents and at different temperatures. While a detailed exposition of these models is beyond the scope of this guide, researchers should be aware of their existence as powerful tools for in silico screening of solubility.

Comparative Analysis with Related Compounds

In the absence of direct data, a comparative analysis of the physicochemical properties of structurally similar compounds can provide valuable qualitative insights.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| 2,6-Difluorobenzoic acid | 158.10[10] | 151[10] | Lacks the iodine atom. |

| 2-Fluoro-6-iodobenzoic acid | 266.01[11] | 123-126[11] | Lacks one fluorine atom. |

| 2,6-Difluoro-3-iodobenzoic acid | 284.0[12] | 143-146[12] | Isomer of the target compound. |

| 2,3,4,5-Tetrafluoro-6-iodobenzoic acid | 319.98[13] | Not available | More fluorinated analogue. |

This table illustrates how changes in halogen substitution affect properties like molecular weight and melting point, which in turn are expected to influence solubility. The higher melting points of the more symmetrical or strongly interacting compounds suggest stronger crystal lattice forces, which may correlate with lower solubility in non-polar solvents.

Experimental Determination of Solubility